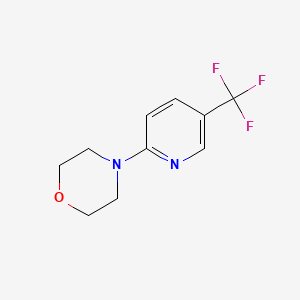
5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid: is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a phenyl group, a carboxylic acid group, and a diethylaminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Diethylaminomethyl Group: This step involves the alkylation of the furan ring with diethylamine and formaldehyde under basic conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the diethylaminomethyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The phenyl group and the furan ring can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylaminomethyl group can interact with biological receptors, while the furan ring and phenyl group contribute to the compound’s overall activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylfuran-3-carboxylic acid: Lacks the diethylaminomethyl group, resulting in different chemical and biological properties.
5-Methyl-2-phenylfuran-3-carboxylic acid: Contains a methyl group instead of the diethylaminomethyl group, leading to variations in reactivity and applications.
5-Diethylaminomethyl-2-furancarboxylic acid:
Uniqueness
5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid is unique due to the presence of the diethylaminomethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
5-(diethylaminomethyl)-2-phenylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-17(4-2)11-13-10-14(16(18)19)15(20-13)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOVMQMLNCCFTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963026 |
Source


|
| Record name | 5-[(Diethylamino)methyl]-2-phenylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-94-9 |
Source


|
| Record name | 5-[(Diethylamino)methyl]-2-phenylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














